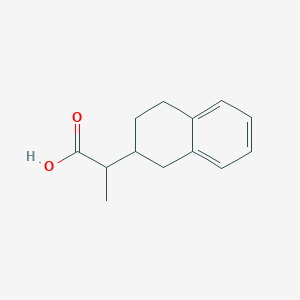
2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acid is a monocarboxylic acid that features a propanoic acid moiety attached to a tetrahydronaphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1,2,3,4-tetrahydronaphthalene.
Alkylation: The tetrahydronaphthalene is subjected to Friedel-Crafts alkylation using propanoic acid or its derivatives in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydrolysis: The resulting intermediate is then hydrolyzed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or aldehydes.
Substitution: Results in various substituted derivatives depending on the reagent used.
科学的研究の応用
2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating biological processes. Detailed studies are required to elucidate the exact pathways and targets involved.
類似化合物との比較
Similar Compounds
2-methyl-2-[4-(1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]propanoic acid: Shares a similar structural framework but with additional functional groups.
2-(Biphenyl-4-yl)propanoic acid: Another structurally related compound with different substituents on the aromatic ring.
Uniqueness
2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acid is unique due to its specific arrangement of the tetrahydronaphthalene ring and propanoic acid moiety, which imparts distinct chemical and biological properties.
特性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC名 |
2-(1,2,3,4-tetrahydronaphthalen-2-yl)propanoic acid |
InChI |
InChI=1S/C13H16O2/c1-9(13(14)15)11-7-6-10-4-2-3-5-12(10)8-11/h2-5,9,11H,6-8H2,1H3,(H,14,15) |
InChIキー |
JIEJLIIFGGZLEJ-UHFFFAOYSA-N |
正規SMILES |
CC(C1CCC2=CC=CC=C2C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


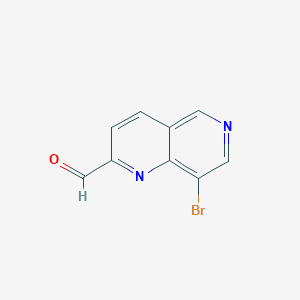

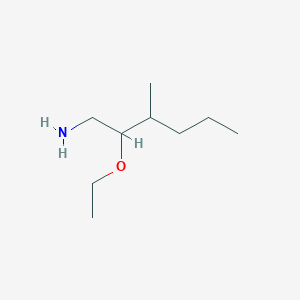

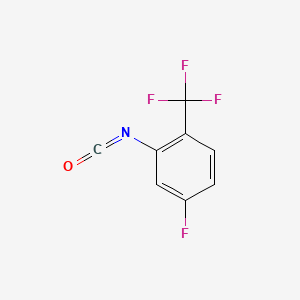
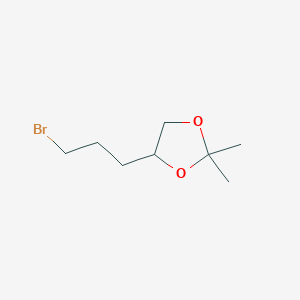


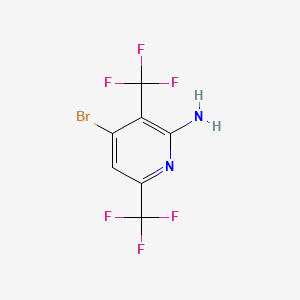
![Methyl 3-[(2S)-pyrrolidin-2-yl]propanoate](/img/structure/B13571363.png)




